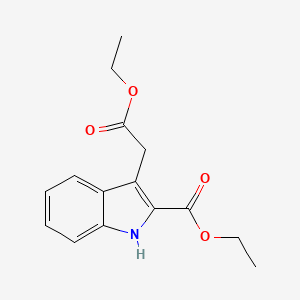

ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate

説明

Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate, also known as E3I, is an organic compound with a molecular formula of C14H17NO3. It is a derivative of indole, an aromatic heterocyclic compound found in many natural products. E3I has been widely used in scientific research due to its unique properties and its ability to act as a substrate or inhibitor in enzymatic reactions. In

科学的研究の応用

Synthesis of Derivatives

Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate serves as a starting point for the synthesis of various chemical derivatives. A notable application is the synthesis of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives and diethyl 4-hydroxyquinoline-2,3-dicarboxylate. This involves intramolecular cyclizations, with key substrates prepared from bis(acyl azide) intermediates. These transformations utilize acyl azide and isocyanate functionalities to produce the target ring systems (Kaptı, Dengiz, & Balcı, 2016).

Photophysical Properties

Research also explores the photophysical properties of ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate derivatives. For example, a novel 4-aza-indole derivative displayed reverse solvatochromism, meaning its color changes in response to solvent polarity. This property, along with a high quantum yield in various solvents, suggests potential applications in labeling, bio- or analytical sensors, and optoelectronic devices (Bozkurt & Doğan, 2018).

Organic Synthesis and Transformations

The compound is also used in various organic synthesis and transformation processes. For instance, it is utilized in the synthesis of 2-Etboxycarbonyloxy-3-ethynylindoles from indol-2(3H)-ones (Beccalli, Marchesini, & Pilati, 1994), and in the synthesis of other indole derivatives with potential applications in pharmaceuticals and chemical research.

Potential in Cancer Treatment

A study on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate revealed its potential in overcoming drug resistance in cancer treatments. The compound showed low micromolar cytotoxicity against a range of tumor cells, highlighting its promise as an anticancer agent (Das et al., 2009).

Further Chemical Transformations

Further research includes its transformation into thiazolo[5,4-c]pyridine-7-carboxylates and other derivatives with potential in various chemical applications (Albreht et al., 2009).

特性

IUPAC Name |

ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-3-19-13(17)9-11-10-7-5-6-8-12(10)16-14(11)15(18)20-4-2/h5-8,16H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOQEQOVOXFENL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(NC2=CC=CC=C21)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2979546.png)

![2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2979548.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2979549.png)

![4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2979551.png)

![N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}acetamide](/img/structure/B2979557.png)

![3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2979563.png)

![7-Fluoro-3-[[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2979564.png)